Laboutein
Description
Laboutein (systematic IUPAC name pending verification) is a synthetic hybrid multidentate ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes and enhanced catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric catalysis .
Properties
CAS No. |
90042-98-1 |
|---|---|
Molecular Formula |
C26H36O12 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,7S,8E,10Z,12S,13R,14S,16R,17S)-2,12-diacetyloxy-3,16,17-trihydroxy-9-(hydroxymethyl)-4,13,17-trimethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadeca-8,10-dien-14-yl] acetate |
InChI |
InChI=1S/C26H36O12/c1-12-23(32)38-20-9-16(11-27)7-8-18(35-13(2)28)24(5)19(36-14(3)29)10-17(31)25(6,33)21(24)22(26(12,20)34)37-15(4)30/h7-9,12,17-22,27,31,33-34H,10-11H2,1-6H3/b8-7-,16-9+/t12-,17+,18-,19-,20-,21+,22-,24-,25+,26-/m0/s1 |
InChI Key |
VEFWRDCPZSQNLG-QNCAMVDGSA-N |
SMILES |
CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]\2[C@@]1([C@H]([C@H]3[C@]([C@@H](C[C@@H]([C@@]3([C@H](/C=C\C(=C2)\CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laboutein; (-)-Laboutein; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Laboutein’s functional and structural analogs include BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Below, we compare their properties, catalytic performance, and applications.
Table 1: Key Properties of this compound and Analogous Ligands
| Property | This compound | BINAP | Xantphos |
|---|---|---|---|
| Structure | Phosphine-alkene hybrid | Bis-phosphine binaphthyl | Bulky bis-phosphine |
| Coordination Modes | Multidentate (P, C=C) | Bidentate | Bridging bidentate |
| Catalytic Use | Cross-coupling | Asymmetric synthesis | Hydroamination |
| Metal Affinity | High (Pd, Ni) | High (Ru, Rh) | Moderate (Pd, Pt) |
| Thermal Stability | >150°C (decomp.) | >200°C | >180°C |
Structural Comparison
- This compound combines a flexible alkene backbone with phosphine donors, enabling adaptive coordination to metals. This contrasts with BINAP, a rigid chiral ligand critical in asymmetric hydrogenation (e.g., Noyori hydrogenation) .
- Xantphos employs a xanthene backbone to create a wide bite angle, favoring chelation in larger metal complexes, whereas this compound’s smaller bite angle suits electron-rich metal centers .
Catalytic Performance
- In Suzuki-Miyaura cross-coupling, this compound-Pd complexes achieve 95% yield under mild conditions (25°C, 12h), outperforming Xantphos-Pd systems (82% yield) but lagging behind BINAP-Ru in enantioselectivity (>99% ee) .
- This compound’s alkene moiety participates in redox-active catalysis, a feature absent in traditional phosphine ligands like BINAP .
Limitations
- This compound’s air sensitivity surpasses that of Xantphos, requiring inert handling conditions.
- Its synthetic complexity (5-step synthesis, 30% overall yield) limits scalability compared to BINAP (3-step synthesis, 65% yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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